molecular formula C16H15Cl2N3O3 B10887396 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

Cat. No.: B10887396
M. Wt: 368.2 g/mol
InChI Key: GJICHAZCTNHULM-DNTJNYDQSA-N
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Description

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarboxamide group linked to a methoxylated and dichlorobenzylated phenyl ring, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Dichlorobenzyl Ether: The reaction between 2,6-dichlorobenzyl chloride and a suitable phenol derivative under basic conditions to form the dichlorobenzyl ether.

    Methoxylation: Introduction of a methoxy group to the phenyl ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Hydrazinecarboxamide Formation: The final step involves the condensation of the methoxylated dichlorobenzyl ether with hydrazinecarboxamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the hydrazinecarboxamide moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating Signal Transduction Pathways: Affecting pathways such as apoptosis, cell proliferation, or immune response.

    Interfering with DNA or RNA: Binding to nucleic acids and disrupting their function, leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)oxy]ethanol
  • 1-{2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole

Uniqueness

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H15Cl2N3O3

Molecular Weight

368.2 g/mol

IUPAC Name

[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C16H15Cl2N3O3/c1-23-15-7-10(8-20-21-16(19)22)5-6-14(15)24-9-11-12(17)3-2-4-13(11)18/h2-8H,9H2,1H3,(H3,19,21,22)/b20-8+

InChI Key

GJICHAZCTNHULM-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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